6-ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the reaction of 7-hydroxy-4H-chromen-4-one with ethyl iodide in the presence of a base to introduce the ethyl group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 4-position can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of 6-ethyl-7-oxo-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one.
Reduction: Formation of 6-ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4H-chromen-4-one: Lacks the ethyl, methyl, and pyrazole substituents.
6-Ethyl-7-hydroxy-4H-chromen-4-one: Lacks the methyl and pyrazole substituents.
3-(1-Phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one: Lacks the ethyl and methyl substituents.
Uniqueness
6-Ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is unique due to the specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18N2O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-ethyl-7-hydroxy-2-methyl-3-(1-phenylpyrazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C21H18N2O3/c1-3-14-9-17-19(10-18(14)24)26-13(2)20(21(17)25)15-11-22-23(12-15)16-7-5-4-6-8-16/h4-12,24H,3H2,1-2H3 |
InChI Key |
VIXXUZHVFLAEGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CN(N=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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